molecular formula C28H44O3S B7823496 2,3-dinonylnaphthalene-1-sulfonic Acid CAS No. 1135682-32-4

2,3-dinonylnaphthalene-1-sulfonic Acid

Cat. No.: B7823496
CAS No.: 1135682-32-4
M. Wt: 460.7 g/mol
InChI Key: WDNQRCVBPNOTNV-UHFFFAOYSA-N
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Description

2,3-Dinonylnaphthalene-1-sulfonic acid is a complex organic compound with the molecular formula C28H44O3S. It is a derivative of naphthalene sulfonic acid, where two nonyl groups are attached to the 2nd and 3rd positions of the naphthalene ring, and a sulfonic acid group is attached to the 1st position. This compound is known for its unique chemical properties and various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dinonylnaphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene. The process begins with the nitration of naphthalene to produce 1-nitronaphthalene, which is then reduced to 1-amino-naphthalene. The amino group is then sulfonated to form 1-naphthalenesulfonic acid. Finally, the nonyl groups are introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dinonylnaphthalene-1-sulfonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) can be employed.

  • Substitution: Electrophilic aromatic substitution reactions are typical, using reagents like alkyl halides in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various alkyl or aryl groups onto the naphthalene ring.

Scientific Research Applications

2,3-Dinonylnaphthalene-1-sulfonic acid has several applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties and use in drug delivery systems.

  • Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 2,3-dinonylnaphthalene-1-sulfonic acid exerts its effects depends on its specific application. In organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity.

Molecular Targets and Pathways Involved:

  • Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: Can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

  • 1-Naphthalenesulfonic acid

  • 2-Naphthalenesulfonic acid

  • 4-Naphthalenesulfonic acid

  • 1,4-Dinonylnaphthalene-2-sulfonic acid

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Properties

IUPAC Name

2,3-di(nonyl)naphthalene-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3S/c1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2/h17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNQRCVBPNOTNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10881226
Record name 2,3-Dinonyl-1-naphthalenesulfonic acid
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Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark viscous liquid; [Reference #1]
Record name Dinonylnaphthalenesulfonic acid
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CAS No.

1135682-32-4
Record name Dinonylnaphthalenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135682324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dinonyl-1-naphthalenesulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DINONYLNAPHTHALENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
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